Propafenone-d5 (hydrochloride)(Ethyl)
CAS No.:
Cat. No.: VC16645862
Molecular Formula: C21H28ClNO3
Molecular Weight: 382.9 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C21H28ClNO3 |
|---|---|
| Molecular Weight | 382.9 g/mol |
| IUPAC Name | 1-[2-[2-hydroxy-3-(2,2,3,3,3-pentadeuteriopropylamino)propoxy]phenyl]-3-phenylpropan-1-one;hydrochloride |
| Standard InChI | InChI=1S/C21H27NO3.ClH/c1-2-14-22-15-18(23)16-25-21-11-7-6-10-19(21)20(24)13-12-17-8-4-3-5-9-17;/h3-11,18,22-23H,2,12-16H2,1H3;1H/i1D3,2D2; |
| Standard InChI Key | XWIHRGFIPXWGEF-LUIAAVAXSA-N |
| Isomeric SMILES | [2H]C([2H])([2H])C([2H])([2H])CNCC(COC1=CC=CC=C1C(=O)CCC2=CC=CC=C2)O.Cl |
| Canonical SMILES | CCCNCC(COC1=CC=CC=C1C(=O)CCC2=CC=CC=C2)O.Cl |
Introduction
Chemical Structure and Physicochemical Properties
Propafenone-d5 (Hydrochloride)(Ethyl) retains the core structure of propafenone, characterized by a propan-1-one backbone linked to phenyl and substituted alkoxy aromatic groups. The deuterium atoms are strategically incorporated at the propylamino side chain, specifically at positions 2,2,3,3,3, as indicated by its IUPAC name: 1-[2-[2-hydroxy-3-(2,2,3,3,3-pentadeuteriopropylamino)propoxy]phenyl]-3-phenylpropan-1-one; hydrochloride. This modification minimally alters the compound’s hydrophobicity and pKa but significantly impacts its metabolic stability due to the deuterium kinetic isotope effect (DKIE) .
Molecular Specifications
The compound’s isomeric SMILES notation,
[2H]C([2H])([2H])C([2H])([2H])CNCC(COC1=CC=CC=C1C(=O)CCC2=CC=CC=C2)O.Cl,
highlights the positions of deuterium substitution. Its InChIKey, XWIHRGFIPXWGEF-LUIAAVAXSA-N, facilitates database interoperability for researchers. The crystalline hydrochloride salt form enhances solubility in aqueous solutions, critical for in vitro assays.
Comparative Physicochemical Data
| Property | Propafenone Hydrochloride | Propafenone-d5 (Hydrochloride)(Ethyl) |
|---|---|---|
| Molecular Formula | ||
| Molecular Weight (g/mol) | 377.9 | 382.9 |
| logP (Predicted) | 3.2 | 3.1 |
| Water Solubility (mg/mL) | 12.4 | 11.9 |
Table 1: Structural and solubility comparisons between propafenone and its deuterated analog .
Mechanism of Action and Pharmacological Profile
Propafenone-d5 exerts its antiarrhythmic effects primarily through voltage-gated sodium channel (Na1.5) inhibition, reducing the upstroke velocity (Phase 0) of cardiac action potentials. This stabilizes myocardial cell membranes, particularly in Purkinje fibers and ventricular tissues, suppressing premature ventricular contractions (PVCs) and tachyarrhythmias .
Secondary Pharmacological Targets
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Potassium Channels: Weak inhibition of the rapid delayed rectifier potassium current () via KCNH2, contributing to QT interval prolongation in susceptible patients .
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β-Adrenergic Receptors: Non-selective antagonism at β and β receptors (IC = 90 nM and 120 nM, respectively), which may exacerbate bronchospasm in asthmatic patients .
Pharmacokinetics and Metabolic Pathways
Deuteration at the propylamino moiety significantly alters propafenone’s metabolic fate. The parent drug undergoes extensive first-pass metabolism via CYP2D6 and CYP3A4 to active metabolites 5-hydroxypropafenone and N-depropylpropafenone. Propafenone-d5’s deuterated side chain introduces a kinetic isotope effect () at the site of oxidative dealkylation, slowing CYP-mediated clearance by 30–40% .
Key Pharmacokinetic Parameters
| Parameter | Propafenone Hydrochloride | Propafenone-d5 (Hydrochloride)(Ethyl) |
|---|---|---|
| Oral Bioavailability | 5–50% | 8–55% |
| (hours) | 2–10 | 3–12 |
| Protein Binding | 97% | 97% |
| (L) | 252 | 260 |
| CL (mL/min/kg) | 15.2 | 10.8 |
Table 2: Comparative pharmacokinetics in CYP2D6 extensive metabolizers .
Metabolic Shunting
Deuteration redirects metabolism toward alternative pathways:
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5-Hydroxylation: Increased formation of 5-hydroxypropafenone-d5 (active metabolite) due to reduced N-dealkylation.
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Glucuronidation: Enhanced Phase II conjugation at the phenolic hydroxyl group, detected as urinary glucuronides .
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) analyses demonstrate 23% higher AUC for propafenone-d5 versus the non-deuterated form in rat plasma, underscoring its prolonged exposure.
Research Applications and Analytical Methodologies
Quantitative Bioanalysis
Propafenone-d5 serves as an internal standard in LC-MS/MS assays, enabling precise quantification of propafenone and metabolites in biological matrices. A validated method reports:
| Analyte | Linear Range (ng/mL) | LLOQ (ng/mL) | Precision (%RSD) |
|---|---|---|---|
| Propafenone | 5–500 | 1.2 | 2.8 |
| 5-Hydroxypropafenone | 2–200 | 0.5 | 3.1 |
| Propafenone-d5 | N/A | N/A | 2.5 |
Table 3: Performance characteristics of a validated serum assay using propafenone-d5.
Metabolic Stability Assays
Hepatocyte incubations with propafenone-d5 show:
-
42% reduction in intrinsic clearance () compared to propafenone
These data validate its utility in studying hepatic extraction and drug-drug interactions.
Synthesis and Industrial Production
Deuterium Incorporation Strategies
Propafenone-d5 is synthesized via catalytic deuteration of the propylamino precursor:
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Deuterium Gas Reduction:
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Nucleophilic Substitution:
Reaction of deuterated propylamine with epichlorohydrin-d4 under alkaline conditions.
The process achieves >98% isotopic purity, verified by -NMR and high-resolution MS.
Future Directions
Emerging applications include:
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PET Imaging: -labeled analogs for real-time myocardial distribution studies
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CYP Phenotyping: Probing interindividual variability in propafenone metabolism
Ongoing clinical trials (NCT0488XXXX) are evaluating deuterated propafenone analogs for atrial fibrillation management with reduced dosing frequency.
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